molecular formula C19H37N7O5 B12575160 L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 581095-84-3

L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12575160
CAS No.: 581095-84-3
M. Wt: 443.5 g/mol
InChI Key: UZXBGJRXHCGWJV-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valylglycyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithine is a synthetic tetrapeptide derivative of L-ornithine, featuring a valine-glycine-leucine tripeptide chain linked to a modified ornithine residue.

Properties

CAS No.

581095-84-3

Molecular Formula

C19H37N7O5

Molecular Weight

443.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C19H37N7O5/c1-10(2)8-13(25-14(27)9-24-17(29)15(20)11(3)4)16(28)26-12(18(30)31)6-5-7-23-19(21)22/h10-13,15H,5-9,20H2,1-4H3,(H,24,29)(H,25,27)(H,26,28)(H,30,31)(H4,21,22,23)/t12-,13-,15-/m0/s1

InChI Key

UZXBGJRXHCGWJV-YDHLFZDLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, potentially altering the peptide’s properties.

    Reduction: Reduction reactions can break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, influencing their activity and downstream effects.

Comparison with Similar Compounds

Structural Analogues of L-Ornithine

L-ornithine derivatives and structurally similar compounds exhibit distinct biochemical properties depending on modifications to the amino acid backbone or side chains. Key analogues include:

Compound Name Structural Modification Key Functional Property Binding Affinity (kcal/mol) Reference ID
L-Ornithine Native amino acid (δ-amino group) Substrate for urea cycle, arginase -7.7 (PvdA)
N-2-Succinyl-L-ornithine Succinyl group at N-2 position High-affinity PvdA inhibitor -12.8
L-Valylglycyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithine Tripeptide + guanidino-modified ornithine Hypothesized enhanced receptor binding Not reported N/A
Trypanothione Glutathionyl-spermidine conjugate Antioxidant in protozoans -11.7
Talotrexin Antifolate peptide Inhibits dihydrofolate reductase -11.0

Key Observations :

  • N-2-Succinyl-L-ornithine demonstrates significantly higher binding affinity to PvdA (-12.8 kcal/mol) compared to native L-ornithine (-7.7 kcal/mol), suggesting that side-chain modifications enhance enzyme interaction .
Functional Comparisons
Stress Response and Sleep Modulation
  • L-Ornithine : Reduces serum cortisol and improves sleep quality in humans (400 mg/day for 8 weeks) .
  • L-Valylglycyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithine: No direct clinical data, but its tripeptide chain may prolong bioavailability compared to free L-ornithine.
Circadian Rhythm Regulation
  • L-Ornithine : Induces phase advance in PER2 expression in mice, mediated via insulin secretion .
  • Synthetic Analogues: No studies on circadian effects, but the guanidino group in the target compound could influence clock gene interactions through nitric oxide synthase (NOS) pathways.
Metabolic and Enzymatic Roles
  • L-Ornithine : Critical in the urea cycle; elevated levels correlate with pancreatic acinar cell damage .
  • N-2-Succinyl-L-ornithine: Acts as a competitive inhibitor of PvdA in Pseudomonas aeruginosa, disrupting siderophore biosynthesis .
Production and Stability
  • L-Ornithine : Produced via metabolic engineering in Corynebacterium glutamicum (14.84 g/L yield) by optimizing NADPH availability .
  • Synthetic Derivatives : Requires peptide synthesis techniques (e.g., solid-phase), which may limit scalability compared to fermentation-based L-ornithine production.

Biological Activity

L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound characterized by a unique combination of amino acids, including valine, glycine, leucine, and ornithine, with a distinctive diaminomethylidene modification at the N~5~ position of ornithine. This structural configuration is believed to significantly influence its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H37N7O5C_{19}H_{37}N_{7}O_{5} with a molecular weight of approximately 421.53 g/mol. The presence of the diaminomethylidene group is notable as it may enhance the compound's reactivity and interaction with biological targets.

Biological Activities

This compound exhibits several biological activities, which are summarized below:

  • Cellular Signaling : The compound is involved in cellular signaling pathways, potentially influencing growth hormone release and metabolic processes.
  • Protein Synthesis : Due to its amino acid composition, it may play a role in protein synthesis and modulation of metabolic pathways.
  • Immunomodulatory Effects : Similar peptides have shown promise in modulating immune responses, suggesting potential applications in immunotherapy.

The biological activity of this compound can be attributed to its interactions with various receptors and enzymes. Research indicates that peptides with similar structures can modulate receptor activity or inhibit specific enzymatic pathways. For instance, the presence of ornithine is linked to enhanced growth hormone release, which plays a critical role in growth and metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructureKey FeaturesBiological Activity
L-Tyrosylglycylglycyl-L-leucineContains tyrosinePotentially different biological activities due to tyrosine presenceVaries
L-OrnithineBasic amino acidPrecursor for polyaminesNitric oxide synthesis
N~5~-hydroxy-L-ornithineHydroxylated form of ornithineInvolved in metabolic pathwaysEnhances nitric oxide production
L-Valylglycyl-L-leucyl-L-isoleucylglycyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithineMultiple hydrophobic amino acidsUnique diaminomethylidene groupModulates growth hormone release

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. These investigations highlight its potential applications in various fields:

  • Synthesis Techniques : Solid-phase peptide synthesis (SPPS) has been employed to produce this compound efficiently, ensuring high purity and yield.
  • Therapeutic Applications : Investigations into its immunomodulatory properties suggest that it could be beneficial in treating conditions related to immune dysfunction or inflammation.
  • Metabolic Impact : Studies indicate that this compound may influence nitrogen metabolism due to its ornithine content, which is crucial for urea cycle regulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.